N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide
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Description
Scientific Research Applications
Chemical Synthesis and Reactions
Research has explored the chemical properties, synthesis, and reactions of benzodiazepinooxazoles and related compounds. For instance, studies on benzodiazepinooxazoles have shown reactions and rearrangements leading to the formation of exo-methylene compounds and isoindoles from benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives, illustrating the compound's utility in organic synthesis and chemical transformations (Terada et al., 1973).
Pharmacological Studies
Several studies have investigated the pharmacological properties and potential therapeutic applications of compounds structurally related to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide. Research on carbamazepine, a compound with a similar dibenzoxazepine core, has explored its metabolism and the stereospecific hydrolysis of its 10,11-epoxide, contributing to understanding the drug's biotransformation in humans (Bellucci et al., 1987).
Antidepressant-like Effects
The monoaminergic system's involvement in the antidepressant-like action of 4-amine derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptane, showcasing potential for psychiatric disorder treatments, demonstrates the broader applicability of dibenzoxazepin derivatives in exploring new therapeutic agents (Duarte et al., 2008).
Anti-inflammatory Activity
Hydroxylamine and hydroxamic acid derivatives of dibenzoxepine have been identified as dual inhibitors of cyclooxygenase and 5-lipoxygenase, exhibiting potent topical anti-inflammatory activity. This highlights the compound's relevance in developing new treatments for inflammatory disorders (Hamer et al., 1996).
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEPYOWRJLEDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.